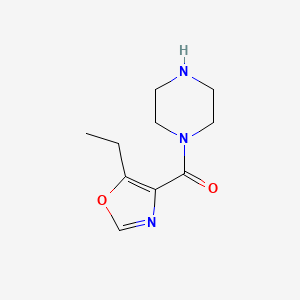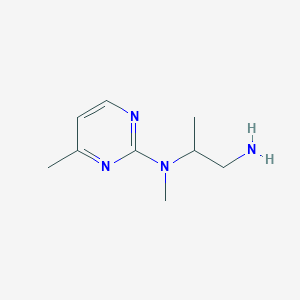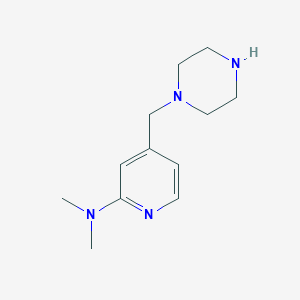![molecular formula C7H6BrNO3S B7637744 2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)
2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound is commonly referred to as BTCA and is known for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
BTCA exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. BTCA binds to the cysteine residue of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory cytokine genes. In cancer cells, BTCA induces apoptosis by activating the caspase cascade and inhibiting cell proliferation by arresting the cell cycle at the G1 phase.
Biochemical and physiological effects
BTCA has been shown to exhibit low toxicity and high bioavailability, making it a promising candidate for drug development. In animal studies, BTCA has been shown to reduce inflammation in models of arthritis and colitis. Additionally, BTCA has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
BTCA is a relatively stable compound that can be easily synthesized and purified. Its low toxicity and high bioavailability make it an ideal candidate for in vitro and in vivo studies. However, the high cost of synthesis and limited availability of the compound may pose challenges for its widespread use in research.
Orientations Futures
There are several future directions for the research and development of BTCA. One potential application is the development of anti-inflammatory drugs for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, BTCA may have potential as an anti-cancer drug for the treatment of various types of cancer. Further research is needed to fully elucidate the mechanism of action of BTCA and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of BTCA involves the reaction of 4-bromothiophene-2-carbonyl chloride with glycine in the presence of a base. This reaction results in the formation of BTCA as a white crystalline solid. The purity of the compound can be improved through recrystallization using suitable solvents.
Applications De Recherche Scientifique
BTCA has been extensively studied for its potential therapeutic applications. Studies have shown that BTCA exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, BTCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. These properties make BTCA a promising candidate for the development of anti-inflammatory and anti-cancer drugs.
Propriétés
IUPAC Name |
2-[(4-bromothiophene-2-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3S/c8-4-1-5(13-3-4)7(12)9-2-6(10)11/h1,3H,2H2,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAANFXJVRYAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
![2-[(2-Methoxy-4,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7637685.png)
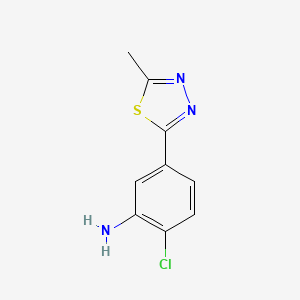
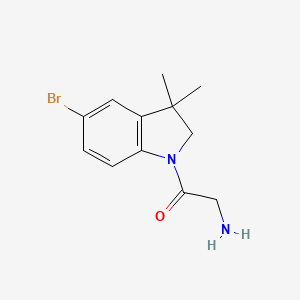
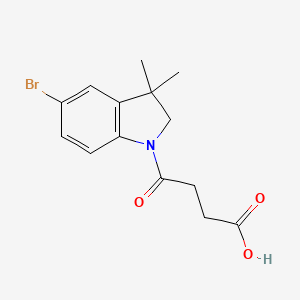
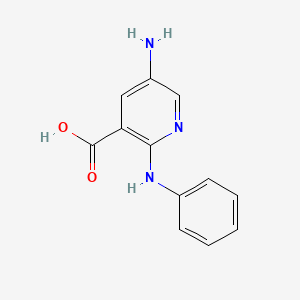
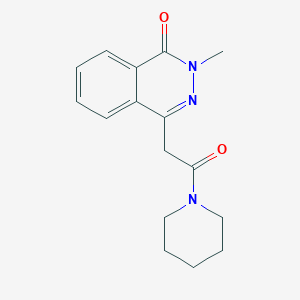
![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
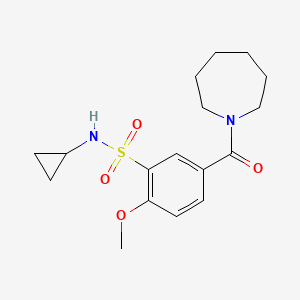
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)
